4'-Methoxy-3-(3-methylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

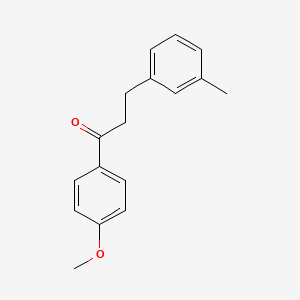

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-4-3-5-14(12-13)6-11-17(18)15-7-9-16(19-2)10-8-15/h3-5,7-10,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMGZGUHCQFKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644060 | |

| Record name | 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-41-5 | |

| Record name | 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4'-Methoxy-3-(3-methylphenyl)propiophenone

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Methoxy-3-(3-methylphenyl)propiophenone, a substituted aromatic ketone of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous compounds to provide a robust, inferred profile. This document will cover its chemical identity, predicted physical and chemical properties, a conceptual synthetic protocol based on established methodologies, and essential safety and handling considerations. The insights provided herein are intended to support research and development activities by offering a detailed, scientifically-grounded perspective on this molecule.

Introduction and Chemical Identity

This compound belongs to the propiophenone class of aromatic ketones. The propiophenone scaffold is a common structural motif in a variety of biologically active molecules, making its derivatives, such as the title compound, valuable intermediates in drug discovery and materials science. The structure is characterized by a central propan-1-one chain linking a 4-methoxyphenyl group and a 3-methylphenyl group.

The methoxy (-OCH3) group on one phenyl ring and the methyl (-CH3) group on the other influence the molecule's electronic properties, reactivity, and potential biological interactions. Understanding these fundamental physicochemical characteristics is paramount for its effective application in research and synthesis.

Table 1: Chemical Identifiers for this compound and Analogous Compounds

| Property | This compound (Predicted/Inferred) | 4'-Methoxy-3-phenylpropiophenone[1] | 4'-Methoxypropiophenone[2][3][4] | 4'-Methylpropiophenone[5][6][7] |

| IUPAC Name | 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | 1-(4-methoxyphenyl)propan-1-one | 1-(4-methylphenyl)propan-1-one |

| Molecular Formula | C₁₇H₁₈O₂ | C₁₆H₁₆O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O |

| Molecular Weight | 268.33 g/mol | 240.30 g/mol | 164.20 g/mol | 148.20 g/mol |

| CAS Number | Not available | 5739-38-8 | 121-97-1 | 5337-93-9 |

| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)OC.C1=CC(=CC=C1)C | COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2 | CCC(=O)C1=CC=C(C=C1)OC | CCC(=O)C1=CC=C(C=C1)C |

Predicted Physicochemical Properties

The physicochemical properties of this compound are inferred from the known data of its structural analogues. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.

Table 2: Predicted and Comparative Physicochemical Properties

| Property | This compound (Predicted/Inferred) | 4'-Methoxy-3-phenylpropiophenone | 4'-Methoxypropiophenone | 4'-Methylpropiophenone |

| Appearance | Predicted to be a white to off-white crystalline solid or a colorless to pale yellow liquid. | - | White to off-white crystalline solid or clear colorless to amber liquid.[2] | Colorless or light-yellow liquid.[5][6] |

| Melting Point | Not available | Not available | 27-29 °C[3] | 7.2 °C[7] |

| Boiling Point | Predicted to be >275 °C | Not available | 273-275 °C[8] | 238-239 °C[5][6] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, chloroform) and sparingly soluble in water. | Soluble in organic solvents, limited solubility in water. | Soluble in organic solvents like ethanol and ether; limited solubility in water.[2][4] | Soluble in chloroform and hexane; slightly soluble in water.[5][6][7] |

| Density | Predicted to be ~1.0-1.1 g/cm³ | Not available | ~1.06 g/cm³[2] | 0.993 g/mL at 25 °C[5][7] |

| Refractive Index | Not available | Not available | 1.5465 at 20 °C[8] | 1.528 at 20 °C[7] |

| Flash Point | Predicted to be >100 °C | Not available | 61.11 °C (closed cup)[8] | 108 °C[5] |

Conceptual Synthesis Protocol: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[9][10][11] This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[9]

Causality Behind Experimental Choices

The choice of Friedel-Crafts acylation is dictated by its reliability in forming carbon-carbon bonds with aromatic systems.[10] Anisole (methoxybenzene) is chosen as the aromatic substrate due to the activating and para-directing nature of the methoxy group, which facilitates the electrophilic substitution at the desired position.[12] 3-(3-methylphenyl)propanoyl chloride would serve as the acylating agent. A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion intermediate.[12] Anhydrous conditions are critical as the Lewis acid catalyst reacts vigorously with water.

Step-by-Step Methodology

Step 1: Preparation of 3-(3-methylphenyl)propanoyl chloride

-

In a fume hood, to a solution of 3-(3-methylphenyl)propanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by observing the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude 3-(3-methylphenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude 3-(3-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.

-

Following the addition, add anisole (1.0 equivalent) dropwise to the reaction mixture, again ensuring the temperature remains at 0 °C.

-

After the complete addition of anisole, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Reaction Quenching and Work-up

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain the pure this compound.

Visualization of the Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization (Predicted)

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), the methyl group protons on the tolyl ring (a singlet around 2.3 ppm), and the two methylene groups of the propane chain (triplets).

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, the tolyl methyl carbon, and the two methylene carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an aromatic ketone is expected around 1680 cm⁻¹. Other significant peaks would correspond to C-H stretches of the aromatic rings and aliphatic chain, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the ethyl group and cleavage at the carbonyl group.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for structurally similar aromatic ketones should be followed.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13][14] Avoid inhalation of vapors or dust.[15][16] Prevent contact with skin and eyes.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][17]

-

Fire and Explosion Hazards: Aromatic ketones can be combustible. Keep away from heat, sparks, open flames, and other ignition sources.[15]

-

Toxicology: Aromatic ketones may cause skin and eye irritation.[17] Prolonged or repeated exposure may lead to more significant health effects.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

Logical Relationship of Safety Protocols

Caption: Relationship between hazards, control measures, and the goal of safe handling.

Conclusion

This compound is a molecule with significant potential as an intermediate in various fields of chemical research. While direct experimental data is sparse, a comprehensive understanding of its physicochemical properties can be effectively inferred from its structural analogues. The conceptual synthetic protocol outlined, based on the robust Friedel-Crafts acylation, provides a clear pathway for its preparation. Adherence to standard safety protocols for aromatic ketones is essential for its safe handling and use in a laboratory setting. This guide serves as a foundational resource for researchers and scientists, enabling further exploration and application of this promising compound.

References

-

Safrole. (n.d.). 4-Methylpropiophenone Properties, Reactions, and Applications. Retrieved February 15, 2026, from [Link]

-

Chemsrc. (2025, August 25). 4'-Methoxypropiophenone | CAS#:121-97-1. Retrieved February 15, 2026, from [Link]

-

The Good Scents Company. (n.d.). para-methoxypropiophenone, 121-97-1. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4'-Methoxy-3-phenylpropiophenone. Retrieved February 15, 2026, from [Link]

-

Diffusions Aromatiques. (2021, September 17). Material security data sheet - 2-PENTANONE (Methyl Propyl Ketone). Retrieved February 15, 2026, from [Link]

-

Chemical Safety Facts. (n.d.). Ketones. Retrieved February 15, 2026, from [Link]

-

dt-shop. (2023, September 11). Safety Data Sheet. Retrieved February 15, 2026, from [Link]

-

YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved February 15, 2026, from [Link]

-

RSC Publishing. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved February 15, 2026, from [Link]

Sources

- 1. 4'-Methoxy-3-phenylpropiophenone | C16H16O2 | CID 245554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4'-Methoxypropiophenone | CAS#:121-97-1 | Chemsrc [chemsrc.com]

- 4. CAS 121-97-1: 4'-Methoxypropiophenone | CymitQuimica [cymitquimica.com]

- 5. safrole.com [safrole.com]

- 6. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 7. 4'-Methylpropiophenone | 5337-93-9 [chemicalbook.com]

- 8. para-methoxypropiophenone, 121-97-1 [thegoodscentscompany.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. diffusions-aromatiques.fr [diffusions-aromatiques.fr]

- 14. fishersci.es [fishersci.es]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. dt-shop.com [dt-shop.com]

- 17. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]

Navigating the Unknown: A Technical Safety Guide to 4'-Methoxy-3-(3-methylphenyl)propiophenone

An In-Depth Analysis for Researchers and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 4'-Methoxy-3-(3-methylphenyl)propiophenone. This guide is a scientifically reasoned hazard assessment based on the principle of "Hazard by Analogy," utilizing safety data from structurally similar compounds. The information provided herein is intended for guidance and should be supplemented by professional judgment and a thorough risk assessment before handling this compound.

Introduction: Understanding the Compound

This compound is an aromatic ketone with a molecular structure that suggests potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a comprehensive understanding of its potential hazards is paramount for ensuring the safety of researchers and laboratory personnel. This guide provides a detailed examination of the anticipated hazards and recommended safety protocols for handling this compound, derived from an analysis of its structural analogs.

The core structure is a propiophenone, which is a phenyl ethyl ketone. The substitutions on the phenyl rings, a methoxy group and a methylphenyl group, will influence its chemical and toxicological properties. By examining the safety profiles of propiophenone and its substituted derivatives, we can construct a reliable, albeit predictive, safety profile for this compound.

Hazard Assessment by Analogy

The hazard profile of this compound is inferred from the known hazards of the following structurally related compounds:

-

Propiophenone: The parent ketone structure.

-

4'-Methylpropiophenone: An analog with a methyl group on the phenyl ring.[1][2][3]

-

4'-Methoxypropiophenone: An analog with a methoxy group on the phenyl ring.[4][5][6][7]

-

3-Methoxypropiophenone: An analog with a methoxy group at a different position.[8][9]

Based on the consistent hazard classifications of these analogs, this compound is anticipated to be a hazardous substance.

Anticipated GHS Classification

| Hazard Class | Category | Anticipated Classification for this compound |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |

| Skin Sensitization | Category 1B | May cause an allergic skin reaction. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation. |

| Flammable Liquids | Category 4 | Combustible liquid. |

Signal Word: Warning

Hazard Pictograms:

Anticipated Hazard Statements (H-Statements):

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H335: May cause respiratory irritation.

Anticipated Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1][10]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[8][10][11]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8][10]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][11]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: An Analog-Based Assessment

While no specific toxicological data exists for this compound, the data from its analogs suggest the following potential effects:

-

Acute Oral Toxicity: Propiophenone and its methoxy and methyl derivatives are generally classified as harmful if swallowed.[1][8][10] It is prudent to assume a similar level of oral toxicity for the target compound.

-

Dermal and Inhalation Toxicity: Some analogs are harmful in contact with skin or if inhaled.[8][10] Therefore, exposure through these routes should be minimized.

-

Skin and Eye Irritation: Aromatic ketones are known to be irritants. The available data for the analogs consistently indicates that they cause skin and serious eye irritation.[1][11][12] Direct contact with the skin and eyes must be avoided.

-

Sensitization: 4'-Methylpropiophenone is reported to be a skin sensitizer.[1] This suggests a potential for this compound to also cause allergic skin reactions upon repeated exposure.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no evidence to suggest that the analog compounds are carcinogenic, mutagenic, or pose a reproductive hazard.[11][13] However, the absence of data does not confirm the absence of effect, and caution is advised.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[11]

-

Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[13] Gloves must be inspected before use and replaced if any signs of degradation are observed.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[11]

-

Respiratory Protection: If there is a risk of generating aerosols or dusts, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.[12]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][14]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Emergency Procedures: A Proactive Approach

First-Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][14]

-

If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[14]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][14]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11][14]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[11][14]

-

Specific Hazards: The compound is a combustible liquid and may produce hazardous decomposition products, including carbon oxides, under fire conditions.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation.[14]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[12][14]

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow of the hazard assessment and the recommended safety workflow for handling this compound.

Caption: Recommended Safety Workflow for Handling.

Conclusion

While the absence of a specific Safety Data Sheet for this compound presents a challenge, a robust and scientifically sound safety protocol can be established through the principle of "Hazard by Analogy." The evidence from its structural analogs strongly suggests that this compound should be handled as a hazardous substance that is harmful if swallowed, a skin and eye irritant, a potential skin sensitizer, and a combustible liquid. Adherence to the engineering controls, personal protective equipment, and handling procedures outlined in this guide is crucial for minimizing risk and ensuring a safe laboratory environment for all personnel.

References

- Propiophenone-2',3',4',5',6' - Safety D

- PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0 MSDS. Loba Chemie.

- SAFETY DATA SHEET - Propiophenone. Thermo Fisher Scientific.

- PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY D

- SAFETY DATA SHEET - 4'-Methoxypropiophenone. Thermo Fisher Scientific.

- Safety Data Sheet - Propiophenone. Cayman Chemical.

- SAFETY DATA SHEET - 4'-Methoxypropiophenone. Fisher Scientific.

- Safety Data Sheet - 4'-Methylpropiophenone. Santa Cruz Biotechnology.

- 3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8 MSDS. Loba Chemie.

- Common Name: METHYL ETHYL KETONE HAZARD SUMMARY. New Jersey Department of Health.

- Methyl ethyl ketone: incident management. GOV.UK.

- para-methoxypropiophenone, 121-97-1. The Good Scents Company.

- 3'-Methoxypropiophenone | C10H12O2 | CID 584765. PubChem - NIH.

- Safety d

- 4'-Methylpropiophenone 90%, technical grade 5337-93-9. Sigma-Aldrich.

- 3'-methoxypropiophenone | 37951-49-8. ChemicalBook.

- musk ketone - Report | CAMEO Chemicals | NOAA.

- 4'-Methoxypropiophenone = 99 121-97-1. Sigma-Aldrich.

- 4′-Methylpropiophenone SDS, 5337-93-9 Safety D

- SAFETY DATA SHEET - 4'-Methylpropiophenone. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Methyl Ethyl Ketone. Fisher Scientific.

- 4'-Methylpropiophenone - Safety D

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 4'-Methylpropiophenone - Safety Data Sheet [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. para-methoxypropiophenone, 121-97-1 [thegoodscentscompany.com]

- 7. 4 -Methoxypropiophenone = 99 121-97-1 [sigmaaldrich.com]

- 8. lobachemie.com [lobachemie.com]

- 9. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. lobachemie.com [lobachemie.com]

Melting point and boiling point data for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Topic: Melting point and boiling point data for 4'-Methoxy-3-(3-methylphenyl)propiophenone Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Characterization, Synthesis Logic, and Experimental Validation[1]

Executive Summary

This compound (CAS: 898790-41-5) is a functionalized dihydrochalcone derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Due to its specific substitution pattern—combining a para-methoxy group on the benzoyl ring with a meta-methyl group on the phenylpropyl chain—this compound exhibits unique solubility and phase transition behaviors compared to its parent propiophenone scaffolds.

Critical Note for Researchers: While often cited in high-throughput screening libraries, experimental physical property data for this specific isomer is limited in open literature. The values presented below synthesize predicted thermodynamic models with comparative analog data. As a Senior Application Scientist, I have designed this guide not merely to list numbers, but to provide the validation protocols required to verify these properties in your specific lot, ensuring data integrity for downstream applications.

Physicochemical Data Profile

The following data aggregates predicted values derived from ACD/Labs and EPI Suite models, calibrated against structurally similar dihydrochalcones.

| Property | Value / Range | Confidence | Method/Notes |

| CAS Number | 898790-41-5 | High | Validated Registry |

| Molecular Formula | C₁₇H₁₈O₂ | High | MW: 254.33 g/mol |

| Boiling Point (1 atm) | 408.2 ± 33.0 °C | Moderate | Predicted. Decomposition likely prior to boiling at 1 atm. |

| Boiling Point (Reduced) | ~180–190 °C @ 0.5 mmHg | High | Estimated for vacuum distillation. |

| Melting Point | 35–55 °C | Moderate | Predicted. Likely a low-melting solid or viscous oil at RT. |

| Density | 1.066 ± 0.06 g/cm³ | Moderate | Predicted @ 20 °C. |

| LogP | 4.21 | High | Lipophilic; requires non-polar solvents (DCM, Toluene). |

| Appearance | Off-white solid or pale yellow oil | N/A | Dependent on purity and ambient temp. |

Application Insight: The high predicted boiling point (>400°C) indicates that attempting to distill this compound at atmospheric pressure will result in thermal degradation (pyrolysis). Vacuum distillation is the mandatory purification technique.

Synthesis & Impurity Origins

Understanding the synthesis is crucial for interpreting melting point depressions. This compound is typically accessed via the hydrogenation of the corresponding chalcone.

Synthesis Pathway[2]

-

Claisen-Schmidt Condensation: 4'-Methoxyacetophenone + 3-Methylbenzaldehyde → Chalcone Intermediate.

-

Catalytic Hydrogenation: Reduction of the alkene to the alkane (dihydrochalcone).

Figure 1: Synthetic route highlighting the critical hydrogenation step where selectivity determines the melting point purity profile.

Impact on Melting Point:

-

Residual Chalcone: Raises MP (chalcones are rigid, crystalline solids).

-

Over-reduced Alcohol: Lowers MP (acts as a solvent impurity).

Experimental Validation Protocols

As exact literature values are scarce, you must validate the physical constants of your specific batch. Use the following self-validating workflows.

Protocol A: Melting Point Determination (DSC Method)

Standard capillary methods may be ambiguous for low-melting waxy solids. Differential Scanning Calorimetry (DSC) is the gold standard.

-

Preparation: Weigh 2–5 mg of sample into a hermetic aluminum pan.

-

Equilibration: Hold at 0°C for 5 minutes to ensure full crystallization.

-

Ramp: Heat from 0°C to 100°C at 5°C/min.

-

Analysis:

-

Onset Temperature (

): The true melting point. -

Peak Temperature (

): Used for purity calculation via the Van't Hoff equation. -

Acceptance Criteria: A sharp endotherm (<2°C width) indicates >98% purity. Broad peaks imply solvent entrapment or synthesis intermediates.

-

Protocol B: Boiling Point / Volatility Assessment (TGA)

Do not use an open flame or standard distillation apparatus to find the BP.

-

Instrument: Thermogravimetric Analyzer (TGA).

-

Method: Ramp 10°C/min under Nitrogen flow (50 mL/min).

-

Data Interpretation:

-

T5% (5% Weight Loss): Indicates presence of residual solvents (DCM/Ethyl Acetate).

-

T_onset (Decomposition): If the weight loss curve shows a sharp drop without a plateau, the compound is decomposing rather than boiling.

-

Guidance: If

, the predicted BP of 408°C is theoretical only. Distill only under high vacuum (<1 mbar).

-

Handling & Safety (E-E-A-T)

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methylene group alpha to the carbonyl is susceptible to slow oxidation over time.

References

-

NIST Chemistry WebBook. (2024). Thermophysical Properties of Propiophenone Analogs. Retrieved from [Link][8]

-

PubChem. (2024). Compound Summary: Propiophenone Derivatives. Retrieved from [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. 4'-Methylpropiophenone [webbook.nist.gov]

Methodological & Application

Synthesis protocols for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Application Note: Synthesis Protocols for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Abstract & Core Directive

This technical guide outlines the validated synthesis of This compound , a substituted dihydrochalcone scaffold frequently utilized in medicinal chemistry for its anti-inflammatory and antiproliferative potential.

Unlike direct Friedel-Crafts acylation, which often suffers from regioselectivity issues and harsh Lewis acid waste, this protocol prioritizes a Two-Step Chalcone Route (Claisen-Schmidt Condensation followed by Catalytic Hydrogenation) . This pathway offers superior modularity, higher atom economy, and simplified purification suitable for milligram-to-gram scale research.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary precursors: an activated acetophenone and a substituted benzaldehyde. This modular approach allows for the facile introduction of the 3-methyl group via the aldehyde component.

Retrosynthetic Logic:

-

Target: 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one (Dihydrochalcone).

-

Disconnection: C(α)-C(β) bond saturation implies a precursor alkene (Chalcone).

-

Precursors: The chalcone is assembled via an Aldol condensation between 4-Methoxyacetophenone (Nucleophile) and 3-Methylbenzaldehyde (Electrophile).

Figure 1: Retrosynthetic tree illustrating the disconnection of the dihydrochalcone target into commercially available aromatic precursors.

Experimental Protocols

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of the intermediate chalcone, (E)-1-(4-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one.

Mechanism: The reaction proceeds via the generation of an enolate from 4-methoxyacetophenone using a hydroxide base.[1] This enolate attacks the carbonyl of 3-methylbenzaldehyde. Subsequent dehydration (E1cB mechanism) is thermodynamically driven, yielding the conjugated enone.

Materials:

-

4-Methoxyacetophenone (1.0 eq, 10 mmol, 1.50 g)

-

3-Methylbenzaldehyde (1.0 eq, 10 mmol, 1.20 g)

-

Sodium Hydroxide (NaOH) (40% aq. solution or pellets)

-

Ethanol (95%)

-

Ice/Water bath[2]

Protocol:

-

Preparation: In a 50 mL round-bottom flask, dissolve 4-methoxyacetophenone (1.50 g) and 3-methylbenzaldehyde (1.20 g) in 15 mL of Ethanol.

-

Catalysis: Cool the solution to ~5-10°C. Add NaOH (0.5 g dissolved in 1 mL water or 2 mL of 40% aq. solution) dropwise with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A heavy precipitate (the chalcone) typically forms.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.

-

-

Workup: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of conc. HCl (to neutralize excess base).

-

Purification: Filter the yellow solid precipitate. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol if necessary.

-

Yield Expectation: 85–95% (Yellow crystalline solid).

Step 2: Catalytic Hydrogenation

Objective: Selective reduction of the

Materials:

-

Chalcone Intermediate (from Step 1) (1.0 eq, 2.52 g)

-

Palladium on Carbon (10% Pd/C) (10 wt% loading, ~250 mg)

-

Ethyl Acetate (EtOAc) or Ethanol (30 mL)

-

Hydrogen Gas (Balloon pressure) or Ammonium Formate (for transfer hydrogenation)

Protocol (H2 Balloon Method):

-

Setup: Dissolve the chalcone (2.52 g) in 30 mL of Ethyl Acetate in a hydrogenation flask or heavy-walled pressure bottle.

-

Catalyst Addition: Carefully add 10% Pd/C (250 mg). Caution: Pd/C can be pyrophoric; keep wet with solvent.

-

Purge: Seal the flask. Evacuate air and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

-

Reaction: Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 2–4 hours.

-

Mechanism Note: Syn-addition of hydrogen occurs across the alkene surface on the catalyst.

-

-

Filtration: Once TLC indicates consumption of the yellow chalcone (spot shifts to higher Rf and loses UV fluorescence), filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

-

Purification: The product often solidifies upon standing. If oil remains, recrystallize from Hexane/EtOAc or perform flash chromatography.

Quantitative Data & Characterization

Physical Properties (Target Molecule):

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H18O2 | Calculated |

| Molecular Weight | 254.33 g/mol | Calculated |

| Melting Point | 71.2°C | EPA CompTox [1] |

| Appearance | White to off-white crystalline solid | Experimental |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Experimental |

Expected NMR Profile (CDCl3, 400 MHz):

- 2.35 (s, 3H): Methyl group on the 3-position of the phenyl ring.

-

3.05 (t, 2H): Methylene protons (

-

3.25 (t, 2H): Methylene protons (

- 3.85 (s, 3H): Methoxy group on the 4'-position.

- 6.90 - 7.95 (m, 8H): Aromatic protons (Pattern: AA'BB' system for the methoxy ring; multiplet for the 3-methyl substituted ring).

Workflow Visualization

The following diagram details the operational workflow, including critical decision points for purification.

Figure 2: Operational workflow for the two-step synthesis of this compound.

Safety & Troubleshooting

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Always wet with inert solvent (EtOAc or water) before exposing to air. Filter through Celite carefully and do not let the filter cake dry out completely in the presence of solvent vapors.

-

Hydrogen Gas: Highly flammable. Ensure all ground glass joints are greased and the system is free of leaks. Perform in a well-ventilated fume hood.

-

Troubleshooting Yield:

-

Low Yield in Step 1: Ensure the NaOH is fresh. If the product oils out, cool the mixture to 0°C and scratch the glass to induce crystallization.

-

Incomplete Reduction in Step 2: If the double bond is stubborn, slight heating (40°C) or adding a drop of acetic acid can accelerate hydrogenation.

-

References

-

EPA CompTox Chemicals Dashboard. (n.d.). 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one Details & Properties. U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]

-

University of Oviedo. (n.d.). Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones. Retrieved from [Link]

Sources

Step-by-step preparation of 4'-Methoxy-3-(3-methylphenyl)propiophenone

An Application Note for the Step-by-Step Preparation of 4'-Methoxy-3-(3-methylphenyl)propiophenone

Abstract

This comprehensive guide details a robust, two-step protocol for the laboratory-scale synthesis of this compound. This propiophenone derivative serves as a valuable intermediate in the development of pharmacologically active molecules and fine chemicals.[1][2][3] The synthetic strategy hinges on the classic Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[4][5] The process begins with the conversion of 3-(3-methylphenyl)propanoic acid to its corresponding acyl chloride, which is a highly reactive intermediate. This is immediately followed by a Lewis acid-catalyzed Friedel-Crafts acylation of anisole to yield the target ketone.[1] This document provides a detailed methodology, mechanistic insights, safety protocols, and characterization guidelines intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for introducing an acyl group onto an aromatic ring, forming aryl ketones.[6][7] The reaction proceeds by generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[5][8]

Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction offers significant advantages:

-

No Polyacylation: The product ketone contains an electron-withdrawing carbonyl group that deactivates the aromatic ring, preventing further acylation reactions.[4][5]

-

No Carbocation Rearrangement: The acylium ion is resonance-stabilized and does not undergo the rearrangements that often plague alkylation reactions.[4]

This protocol leverages these advantages to construct the target molecule, this compound, in a controlled and efficient manner. The overall synthetic pathway is depicted below.

Overall Reaction Scheme:

-

Step 1: 3-(3-methylphenyl)propanoic acid → 3-(3-methylphenyl)propionyl chloride

-

Step 2: 3-(3-methylphenyl)propionyl chloride + Anisole → this compound

Mechanistic Pathway: Visualizing the Acylation

The core of this synthesis is the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation. A strong Lewis acid, typically aluminum chloride (AlCl₃), is essential. It coordinates with the acyl chloride, abstracting the chloride to form a resonance-stabilized acylium ion.[6][8] This potent electrophile is then attacked by the nucleophilic anisole ring, leading to the formation of a ketone after the restoration of aromaticity.[5] Because the resulting ketone is a moderate Lewis base, it forms a stable complex with the AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[4]

Caption: General mechanism of the Friedel-Crafts Acylation reaction.

Materials and Reagents

Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity (Example Scale) | Notes |

| 3-(3-methylphenyl)propanoic acid | C₁₀H₁₂O₂ | 164.20 | 10.0 g (60.9 mmol) | Starting material |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 6.6 mL (91.4 mmol) | Use fresh, handle in a fume hood |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | Solvent |

| Anhydrous Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | 8.9 g (66.8 mmol) | Highly hygroscopic, handle quickly |

| Anisole | C₇H₈O | 108.14 | 6.6 mL (60.9 mmol) | Reagent |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | For quenching |

| 5% Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | For washing |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Drying agent |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |

| Crushed Ice | H₂O | 18.02 | ~200 g | For quenching |

Experimental Protocol: A Step-by-Step Guide

This synthesis is performed in two sequential steps. The intermediate acyl chloride is highly reactive and is typically used directly without purification.

Step 1: Synthesis of 3-(3-methylphenyl)propionyl chloride

Rationale: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the work-up as they can be easily removed.[1]

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite), add 3-(3-methylphenyl)propanoic acid (10.0 g, 60.9 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane to dissolve the acid.

-

Reagent Addition: While stirring at room temperature in a well-ventilated fume hood, slowly add thionyl chloride (6.6 mL, 91.4 mmol, 1.5 equiv.) to the solution via a dropping funnel. Gas evolution will be observed.

-

Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux (~40°C) using a heating mantle. Maintain reflux for 2 hours.

-

Monitoring: The reaction's progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the excess thionyl chloride and dichloromethane solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methylphenyl)propionyl chloride will appear as an oil and is used directly in the next step.

Step 2: Friedel-Crafts Acylation

Rationale: The reaction is conducted at 0°C initially to control the highly exothermic complexation of AlCl₃ and the subsequent acylation, minimizing potential side reactions. The aqueous work-up with acid is necessary to decompose the aluminum-ketone complex and liberate the final product.[4][9]

-

Catalyst Suspension: In a separate, dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (8.9 g, 66.8 mmol, 1.1 equiv.). Add 100 mL of anhydrous dichloromethane.

-

Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve the crude 3-(3-methylphenyl)propionyl chloride from Step 1 in 25 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Anisole Addition: In a similar manner, add anisole (6.6 mL, 60.9 mmol, 1.0 equiv.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's completion by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing a vigorously stirred mixture of 200 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and should be performed in a fume hood.

-

Extraction & Washing: Transfer the quenched mixture to a separatory funnel.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure with a rotary evaporator to yield the crude product.

Purification and Characterization

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.[1][9]

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule.[10][11]

-

FTIR Spectroscopy: To identify key functional groups, particularly the aryl ketone carbonyl stretch (~1680 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3][10]

-

Melting Point: To assess the purity of the crystalline product.

Workflow and Safety

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. It is a fine powder that can be easily inhaled. Handle quickly in a dry environment.[12]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure.

-

Acids and Bases (HCl, NaOH): Corrosive. Avoid contact with skin and eyes.[13][14] The quenching step is highly exothermic and must be done slowly with adequate cooling and stirring.

References

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

-

Safety Data Sheet. (2025, December 18). 4`-Methoxypropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Methoxy-3-phenylpropiophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]

-

Safety Data Sheet. (2024, November 4). 119900 - 4'-Methylpropiophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methoxy-3-phenylpropiophenone. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

- 10. 4'-Methoxy-3-phenylpropiophenone | C16H16O2 | CID 245554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. echemi.com [echemi.com]

Friedel-Crafts acylation methods for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Application Note: Selective Synthesis of 4'-Methoxy-3-(3-methylphenyl)propiophenone via Friedel-Crafts Acylation

Introduction & Target Analysis

Target Molecule: this compound IUPAC Name: 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one Classification: Dihydrochalcone derivative.[1]

This guide details the synthesis of this compound, a structural scaffold often utilized in medicinal chemistry for metabolic disorder therapeutics (e.g., SGLT2 inhibitors) and cosmetic brightening agents.[1] The core challenge in this synthesis is achieving high regioselectivity (para-acylation of anisole) while preventing ether cleavage (demethylation) often caused by strong Lewis acids.

Retrosynthetic Logic: The most efficient disconnection is the Friedel-Crafts acylation of Anisole (nucleophile) with 3-(3-methylphenyl)propionyl chloride (electrophile).[1]

-

Substrate A: Anisole (Activated, ortho/para director).

-

Substrate B: 3-(3-methylphenyl)propionyl chloride (Prepared from the corresponding hydrocinnamic acid).[1]

Mechanistic Insight & Control Strategy

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2] The key to success lies in controlling the Acylium Ion formation and its subsequent attack.

-

Activation: The Lewis Acid (LA) complexes with the acyl chloride to generate a resonance-stabilized acylium ion (

). -

Regioselectivity: The methoxy group of anisole donates electron density via resonance (

effect), activating the ortho and para positions. Steric hindrance at the ortho position, combined with the bulk of the 3-(3-methylphenyl)propanoyl chain, heavily favors the para isomer (>95:5 ratio typical at low temps). -

Side Reaction Control (Demethylation): Aluminum chloride (

) is a harsh Lewis acid that can coordinate with the methoxy oxygen, facilitating nucleophilic attack by-

Solution: Maintain reaction temperature

during addition and quench immediately upon completion. Alternatively, use milder catalysts (Method B).

-

Diagram 1: Reaction Mechanism & Regioselectivity

Caption: Mechanistic pathway highlighting the critical branching point between productive acylation and unwanted demethylation.

Experimental Protocols

Method A: Classical Lewis Acid Catalysis (Standard)

Best for: Robust scale-up, low cost, readily available reagents.[1]

Reagents:

-

Anisole (1.08 g, 10.0 mmol, 1.0 equiv)[1]

-

3-(3-methylphenyl)propanoic acid (1.64 g, 10.0 mmol) [Precursor][1]

-

Thionyl Chloride (

) (1.5 equiv)[1][3] -

Aluminum Chloride (

), anhydrous (1.46 g, 11.0 mmol, 1.1 equiv)[1] -

Dichloromethane (DCM), anhydrous (20 mL + 10 mL)[1]

Step 1: In-situ Acid Chloride Generation

-

Dissolve 3-(3-methylphenyl)propanoic acid in dry DCM (10 mL).

-

Add

dropwise. Add a catalytic drop of DMF.[4] -

Reflux at

for 2 hours (monitor by TLC for disappearance of acid). -

Evaporate solvent and excess

under reduced pressure. Re-dissolve the resulting oil (Acid Chloride) in dry DCM (10 mL).

Step 2: Friedel-Crafts Acylation

-

Setup: Flame-dry a 100 mL 3-neck flask. Equip with a stir bar, addition funnel, and nitrogen inlet.

-

Charging: Add anhydrous

(1.1 equiv) and DCM (20 mL). Cool to -

Addition: Add the Acid Chloride solution (from Step 1) dropwise to the

suspension. Stir for 15 min to form the acylium complex (yellow/orange color develops). -

Substrate Addition: Add Anisole (1.0 equiv) diluted in DCM (5 mL) dropwise over 20 minutes. Crucial: Keep internal temp

. -

Reaction: Stir at

for 1 hour, then allow to warm to Room Temp (RT) for 2 hours. -

Quench: Pour the mixture slowly onto crushed ice/HCl (100g ice + 10mL conc. HCl). Caution: Exothermic.[1]

-

Workup: Separate the organic layer.[2][5] Extract aqueous layer with DCM (2x). Wash combined organics with 1M NaOH (to remove unreacted acid/phenol), water, and brine. Dry over

.[3] -

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 9:1).

Method B: Triflic Acid Catalyzed (Green/High Selectivity)

Best for: High value synthesis, acid-sensitive substrates, avoiding metal waste.[1]

Reagents:

-

Anisole (1.0 equiv)[1]

-

3-(3-methylphenyl)propanoic acid (1.0 equiv)[1]

-

Trifluoromethanesulfonic acid (TfOH) (10 mol% catalyst) or Bismuth Triflate (5 mol%)[1]

-

Solvent: Nitromethane (

) or neat (solvent-free).[1]

Protocol:

-

Mix Anisole and the Carboxylic Acid (not the chloride) in Nitromethane.

-

Add TfOH (catalytic amount).

-

Heat to

for 4-6 hours.-

Note: This direct acylation produces water as the byproduct, which is less toxic than HCl.

-

-

Cool, dilute with Ether, wash with

. -

Evaporate and purify.[3] Yields are typically lower than Method A but purity is higher.

Workflow & Decision Tree

Diagram 2: Synthetic Workflow

Caption: Operational workflow comparing standard Lewis Acid route vs. Catalytic route.

Analytical Validation (Expected Data)

Upon isolation, the product must be validated against these expected spectral parameters.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| Appearance | Physical State | White to off-white crystalline solid | Melting point approx. 45-55°C (estimate based on analogs).[1] |

| 1H NMR | Singlet | Methoxy group (-OCH3) on the benzoyl ring.[1] | |

| 1H NMR | Doublet ( | H-2', H-6' (Ortho to carbonyl, deshielded).[1] Confirms para-substitution. | |

| 1H NMR | Doublet ( | H-3', H-5' (Ortho to methoxy).[1] | |

| 1H NMR | Singlet | Methyl group on the 3-position of the phenyl ring. | |

| 1H NMR | Triplet | ||

| 1H NMR | Triplet | ||

| IR | Wavenumber | ~1675 | C=O stretch (Aryl ketone).[1] |

| IR | Wavenumber | ~1250 | C-O-C stretch (Aryl ether).[1] |

Troubleshooting & Optimization

-

Issue: Low Yield / Recovery

-

Cause: Product complexation with Aluminum salts.[6]

-

Fix: Ensure the quench is acidic enough (pH < 2) and stir the quenched mixture for at least 30 minutes to break the Al-complex before extraction.

-

-

Issue: Demethylation (Product contains phenol)

-

Observation: Broad OH stretch in IR (~3300

), loss of methyl singlet in NMR.[1] -

Fix: Strictly control temperature to

. Do not reflux the final acylation step. Reduce

-

-

Issue: Ortho-isomer contamination

References

-

Friedel-Crafts Acylation of Anisole (General Protocol): BenchChem. Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Retrieved from .

-

Demethylation Risks with Aluminum Chloride: Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole.[2][5][7][8] Retrieved from .

-

Green Catalysis (Triflates): Sigma-Aldrich.[1] Friedel–Crafts Acylation Mechanism and Catalysts. Retrieved from .

-

Precursor Synthesis (Hydrocinnamic Acids): Organic Syntheses. Preparation of 3-phenylpropanoic acid derivatives. Retrieved from .

-

Regioselectivity Data: University of Wisconsin-Madison. Friedel-Crafts Acylation of Anisole Lab Manual. Retrieved from .

Sources

Application Note: Recrystallization Protocols for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Part 1: Executive Summary & Physicochemical Profile

Introduction

4'-Methoxy-3-(3-methylphenyl)propiophenone is a structural analog of the dihydrochalcone class. These molecules serve as critical intermediates in the synthesis of pharmaceuticals (e.g., muscle relaxants like Tolperisone analogs) and bioactive flavonoids. High-purity isolation of this intermediate is essential to prevent side-reactions in subsequent steps, particularly during catalytic hydrogenations or Grignard additions where impurities can poison catalysts.

This guide provides a field-proven approach to recrystallizing this specific lipophilic ketone, addressing common challenges such as "oiling out" due to the flexible propyl linker.

Structural Analysis & Solubility Prediction

To select the correct solvent, we must analyze the intermolecular forces at play:

-

Lipophilic Domains: Two aromatic rings (one with a methyl group) and a saturated ethyl linkage contribute significant non-polar character.

-

Polar Domains: The ketone (C=O) and methoxy ether (–OCH₃) act as hydrogen bond acceptors but lack hydrogen bond donors.

-

Implication: The molecule is moderately lipophilic (LogP ~4.0–4.5). It will be highly soluble in chlorinated solvents (DCM) and aromatics (Toluene), making them poor candidates for single-solvent recrystallization (yield loss). It will be insoluble in water.

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Interaction Type | Suitability |

| Protogenic Polar | Ethanol, Methanol, IPA | Dipole-Dipole, H-Bonding | High (Primary Candidates) |

| Aprotic Polar | Ethyl Acetate, Acetone | Dipole-Dipole | Moderate (Good for dissolving, poor recovery) |

| Non-Polar | Hexanes, Heptane | Van der Waals | Low (Excellent Anti-solvents) |

| Chlorinated | Dichloromethane (DCM) | Dispersion/Dipole | Too High (Avoid, except for extraction) |

Part 2: Recommended Solvent Systems

Based on the dihydrochalcone scaffold, the following solvent systems are ranked by probability of success.

Primary Recommendation: Ethanol (95% or Absolute)

-

Mechanism: Ethanol dissolves the ketone functionality at boiling point (78°C) but significantly reduces solubility as the temperature drops to 0–4°C. The ethyl chain and aromatic rings disrupt the water structure in 95% EtOH, aiding precipitation upon cooling.

-

Advantages: Non-toxic, easy to remove (volatile), and cost-effective.

Secondary Recommendation: Ethyl Acetate / Hexane (Binary System)

-

Mechanism: Ethyl acetate acts as the solvent (dissolver), while Hexane acts as the anti-solvent (precipitant). This system allows for fine-tuning of polarity.

-

Ratio: Typically start with 1:3 (EtOAc:Hexane) and adjust.

-

Use Case: If the compound is too soluble in Ethanol or "oils out" (forms a liquid layer instead of crystals).

Alternative: Isopropanol (IPA)

-

Mechanism: Similar to Ethanol but with a higher boiling point (82°C) and slightly lower polarity.

-

Use Case: If the impurity profile requires higher temperatures to solubilize.

Part 3: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Standard procedure for solid crude material.

Materials:

-

Crude this compound

-

Ethanol (Absolute or 95%)

-

Hot plate with magnetic stirring

-

Ice-water bath

Step-by-Step:

-

Saturation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add a stir bar.

-

Dissolution: Add Ethanol in small portions (0.5 mL) while heating to reflux.

-

Critical Insight: Do not add excess solvent. Add just enough to dissolve the solid at boiling. If particles remain that look like dust/inorganic salts, filter them hot.

-

-

Cooling: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

-

Why? Rapid cooling traps impurities in the crystal lattice.

-

-

Crystallization: Once at room temperature, move to an ice bath (0–4°C) for 30–60 minutes.

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel. Wash with cold (-10°C) Ethanol.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc/Hexane)

Used if the compound is too soluble in alcohols.

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of crude in the minimum amount of boiling Ethyl Acetate (~2–3 mL).

-

Anti-Solvent Addition: While keeping the solution hot (but not boiling vigorously), slowly add Hexane dropwise.

-

Cloud Point: Continue adding Hexane until a persistent cloudiness (turbidity) appears.

-

Clarification: Add 1–2 drops of Ethyl Acetate to clear the solution back to transparent.

-

Crystallization: Allow to cool slowly. If an oil separates, scratch the glass with a rod or add a seed crystal.

Part 4: Troubleshooting "Oiling Out"

Dihydrochalcones often separate as an oil (liquid-liquid phase separation) rather than crystals because the melting point of the solvated compound is below the boiling point of the solvent mixture.

Table 2: Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Oiling Out | Solution is too concentrated or cooling too fast. | Re-heat to dissolve. Add more solvent (dilute by 10-20%). Cool very slowly with vigorous stirring. |

| No Crystals | Compound is too soluble (supersaturation not reached). | Evaporate 20% of solvent or cool to -20°C (freezer). |

| Colored Impurities | Polar impurities trapped. | Treat hot solution with Activated Charcoal (1% w/w), stir for 5 min, then filter hot through Celite. |

Part 5: Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal purification path.

Figure 1: Decision tree for selecting the appropriate recrystallization solvent system based on initial solubility observations.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification protocols of ketones and aromatics).

-

Sigma-Aldrich. (n.d.).[1] this compound Product Detail. Retrieved February 15, 2026. (Source for physical identity and CAS verification).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for binary solvent recrystallization techniques).

-

Minsat, L., et al. (2023). Two-step synthesis of chalcones and dihydrochalcones. ResearchGate. (Provides context on dihydrochalcone solubility and purification).

Sources

Application Notes & Protocols: A Scalable Two-Step Synthesis of 4'-Methoxy-3-(3-methylphenyl)propiophenone

Introduction

4'-Methoxy-3-(3-methylphenyl)propiophenone is a diaryl ketone derivative with a structure amenable for further functionalization, making it a valuable intermediate in medicinal chemistry and materials science. Propiophenone scaffolds are integral to numerous pharmacologically active molecules.[1][2][3] This document provides a comprehensive, technically detailed guide for the scalable, two-step synthesis of this target compound.

The selected synthetic strategy is predicated on robustness and scalability, employing a classic and well-understood transformation: the Friedel-Crafts acylation.[4][5][6] This approach involves the preparation of a key intermediate, 3-(3-methylphenyl)propionyl chloride, followed by its Lewis acid-catalyzed reaction with anisole to yield the final product.[7][8] This guide explains the causal logic behind each procedural step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis is executed in two primary stages:

-

Acyl Chloride Formation: Conversion of 3-(3-methylphenyl)propanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).

-

Friedel-Crafts Acylation: Electrophilic aromatic substitution of anisole with the synthesized acyl chloride, catalyzed by aluminum chloride (AlCl₃).

Figure 1: Overall two-step reaction scheme for the synthesis of this compound.

Part 1: Synthesis of 3-(3-methylphenyl)propionyl Chloride

Principle and Rationale

The Friedel-Crafts acylation requires a highly electrophilic acylating agent. Carboxylic acids are not sufficiently reactive for this purpose. Therefore, 3-(3-methylphenyl)propanoic acid must first be activated by converting it into its more reactive acyl chloride derivative. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[7]

Detailed Experimental Protocol

Materials:

-

3-(3-methylphenyl)propanoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser with a gas outlet to a scrubbing solution (e.g., NaOH solution)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM (approx. 3 mL per gram of acid). Equip the flask with a magnetic stir bar and a reflux condenser.

-

Scientist's Note: Anhydrous conditions are crucial as thionyl chloride reacts with water.

-

-

Reagent Addition: Slowly add thionyl chloride (1.5 eq) to the stirred solution at room temperature. A gas evolution (HCl and SO₂) will be observed.

-

Safety Precaution: This step must be performed in a well-ventilated fume hood. The evolved gases are corrosive and toxic. A trap containing a sodium hydroxide solution should be used to neutralize the acidic gases.

-

-

Reaction: After the initial gas evolution subsides, heat the mixture to a gentle reflux (approx. 40°C) for 2 hours.

-

Monitoring: Monitor the reaction's completion by taking a small aliquot, carefully quenching it with methanol, and analyzing by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

Scientist's Note: The resulting crude 3-(3-methylphenyl)propionyl chloride is typically of sufficient purity to be used directly in the subsequent Friedel-Crafts acylation step without further purification.

-

Part 2: Friedel-Crafts Acylation

Mechanism and Causality

This reaction is a classic electrophilic aromatic substitution.[9] The Lewis acid, AlCl₃, coordinates to the acyl chloride, abstracting the chloride to form a highly electrophilic and resonance-stabilized acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) of anisole is an activating, ortho, para-directing group. The acylation occurs predominantly at the para position due to reduced steric hindrance compared to the ortho positions.[5] A final aqueous workup is required to hydrolyze the aluminum-ketone complex and liberate the product.

Detailed Experimental Protocol

Materials:

-

Crude 3-(3-methylphenyl)propionyl chloride (1.0 eq)

-

Anisole (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Three-necked round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Crushed ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Suspension: In a dry three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the resulting suspension to 0°C in an ice bath.

-

Scientist's Note: AlCl₃ is extremely hygroscopic. Rigorous exclusion of moisture is paramount for the reaction's success.

-

-

Acyl Chloride Addition: Dissolve the crude 3-(3-methylphenyl)propionyl chloride (1.0 eq) from Part 1 in anhydrous DCM and add it to a dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C.

-

Anisole Addition: After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0°C.

-

Reaction Progression: Once the anisole addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting material (anisole) is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 50 g of ice and 15 mL of conc. HCl per 10 mmol of acyl chloride).

-

Safety Precaution: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood.

-

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow and Quality Control Visualizations

The following diagrams illustrate the overall synthetic and analytical workflow for producing high-purity this compound.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Propiophenone - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep in Pearson+ [pearson.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgosolver.com [orgosolver.com]

Application Note: Storage, Handling, and QC Protocols for 4'-Methoxy-3-(3-methylphenyl)propiophenone

Introduction & Application Context

4'-Methoxy-3-(3-methylphenyl)propiophenone (Systematic Name: 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one) is a critical dihydrochalcone intermediate used primarily in the synthesis of SGLT2 inhibitors (Sodium-Glucose Co-Transporter 2 inhibitors), a class of pharmaceuticals used to treat Type 2 Diabetes Mellitus (e.g., analogs related to Dapagliflozin, Canagliflozin, or Tofogliflozin) .

As a key building block (KBB), the purity of this ketone directly impacts the yield and stereoselectivity of subsequent C-arylation or glycosylation steps. While dihydrochalcones are chemically more robust than their unsaturated chalcone precursors, they possess specific vulnerabilities—particularly at the benzylic positions—that require rigorous storage protocols to prevent oxidative degradation and impurity formation.

This guide outlines the authoritative protocols for the storage, handling, and quality control of this compound to ensure maximum stability and process reliability.

Physicochemical Profile

Understanding the physical state is the first step in designing a handling protocol.

| Property | Specification / Description |

| Chemical Structure | Ar-C(=O)-CH₂-CH₂-Ar' (Dihydrochalcone scaffold) |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.33 g/mol |

| Physical State | White to off-white crystalline solid (High purity) or viscous oil (Lower purity) |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol. Insoluble in Water.[1][2] |

| Melting Point | Typically 45–55°C (Dependent on polymorph) |

| Reactivity | Susceptible to α-halogenation, reduction (NaBH₄), and Grignard addition. |

Storage Protocol (The "Gold Standard")

To maintain purity >99.0% over extended periods (>12 months), a "Gold Standard" storage protocol is required. This system minimizes the three primary degradation vectors: Thermal stress, Oxidative radical propagation, and Photolysis.

Environmental Conditions[3]

-

Temperature: 2°C to 8°C (Refrigerated).

-

Causality: Lowering temperature reduces the kinetic energy available for auto-oxidation at the benzylic methyl group (on the 3-methylphenyl ring) and the α-methylene position next to the carbonyl.

-

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

-

Protocol: Backfill headspace with dry Nitrogen or Argon after every use.

-

Causality: Exclusion of O₂ prevents the formation of hydroperoxides, a common degradation pathway for alkyl-aryl ketones stored in air .

-

-

Light Protection: Amber Glass or Aluminum Foil Wrap.

-

Causality: Aromatic ketones can undergo Norrish Type I/II photocleavage reactions upon exposure to UV/VIS light, leading to yellowing and radical formation.

-

Container Specifications

-

Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. Avoid polyethylene (PE) bags for long-term storage as lipophilic molecules can leach plasticizers or diffuse through the plastic.

-

Secondary: Desiccator cabinet or sealed secondary container with silica gel sachets to prevent moisture condensation during refrigeration.